4-fluoro-N-(naphthalen-2-yl)benzenesulfonamide
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Overview
Description
4-Fluoro-N-(naphthalen-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The presence of a fluorine atom in the structure enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(naphthalen-2-yl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-naphthylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-(naphthalen-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides
Scientific Research Applications
4-Fluoro-N-(naphthalen-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(naphthalen-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to the disruption of essential biological processes, making it effective as an antibacterial or antifungal agent .
Comparison with Similar Compounds
N-Fluorobenzenesulfonimide: Known for its use in electrophilic fluorination reactions.
4-Methyl-N-(naphthalen-2-yl)benzenesulfonamide: Similar structure but with a methyl group instead of a fluorine atom
Uniqueness: 4-Fluoro-N-(naphthalen-2-yl)benzenesulfonamide is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it more effective in various applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C16H12FNO2S |
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Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-fluoro-N-naphthalen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H12FNO2S/c17-14-6-9-16(10-7-14)21(19,20)18-15-8-5-12-3-1-2-4-13(12)11-15/h1-11,18H |
InChI Key |
ANDGMNRUCHKTML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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